molecular formula C23H17Cl2NO5S B281658 Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate

Cat. No. B281658
M. Wt: 490.4 g/mol
InChI Key: WPKHYVDDVILRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate, commonly known as DAS181, is a small molecule drug that has been developed as a potential therapeutic agent for the treatment of respiratory viral infections. It has been shown to be effective against a wide range of respiratory viruses, including influenza viruses, parainfluenza viruses, and respiratory syncytial virus (RSV).

Mechanism of Action

DAS181 works by cleaving sialic acid residues on the surface of respiratory epithelial cells, which are required for viral attachment and entry. By cleaving these sialic acid residues, DAS181 prevents viral attachment and entry, thereby inhibiting viral replication and spread. This mechanism of action is unique among antiviral agents and has the potential to be effective against a wide range of respiratory viruses.
Biochemical and Physiological Effects:
DAS181 has been shown to have a good safety profile in preclinical and clinical studies. It is well-tolerated and does not cause significant adverse effects. In addition, DAS181 does not appear to have any significant effects on the immune system or other physiological processes.

Advantages and Limitations for Lab Experiments

DAS181 has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for use in research studies. In addition, DAS181 has a unique mechanism of action that has the potential to be effective against a wide range of respiratory viruses. However, one limitation of DAS181 is that it has not yet been approved for clinical use, which may limit its availability for research studies.

Future Directions

There are several future directions for research on DAS181. One area of focus is the development of new formulations and delivery methods to improve the efficacy and safety of DAS181. Another area of focus is the evaluation of DAS181 in combination with other antiviral agents for the treatment of respiratory viral infections. Finally, there is a need for further studies to evaluate the safety and efficacy of DAS181 in clinical trials, with the goal of obtaining regulatory approval for its use as a therapeutic agent.

Synthesis Methods

The synthesis of DAS181 involves several steps, including the coupling of 2,5-dichlorobenzenesulfonyl chloride with 2-phenylbenzofuran-3-carboxylic acid, followed by the addition of ethylamine to form the final product. The synthesis of DAS181 has been optimized to produce high yields of pure compound, making it a viable candidate for large-scale production.

Scientific Research Applications

DAS181 has been extensively studied in preclinical and clinical trials for its potential use as a therapeutic agent for respiratory viral infections. In vitro studies have shown that DAS181 is effective against a wide range of respiratory viruses, including seasonal and pandemic influenza viruses, parainfluenza viruses, and Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate. In vivo studies in animal models have also demonstrated the efficacy of DAS181 in reducing viral load and improving clinical outcomes.

properties

Molecular Formula

C23H17Cl2NO5S

Molecular Weight

490.4 g/mol

IUPAC Name

ethyl 5-[(2,5-dichlorophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H17Cl2NO5S/c1-2-30-23(27)21-17-13-16(26-32(28,29)20-12-15(24)8-10-18(20)25)9-11-19(17)31-22(21)14-6-4-3-5-7-14/h3-13,26H,2H2,1H3

InChI Key

WPKHYVDDVILRNZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.